molecular formula C30H36N10 B13838901 Rizatriptan 2,2-Dimer Impurity

Rizatriptan 2,2-Dimer Impurity

Cat. No.: B13838901
M. Wt: 536.7 g/mol
InChI Key: BQEOFXZCJHJURJ-UHFFFAOYSA-N
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Description

Rizatriptan 2,2-Dimer Impurity is a byproduct formed during the synthesis of Rizatriptan, a medication primarily used for the treatment of acute migraine headaches. Rizatriptan is a selective serotonin 5-HT1B and 5-HT1D receptor agonist, which helps alleviate migraine symptoms by inducing vasoconstriction and inhibiting the release of vasoactive neuropeptides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rizatriptan involves several steps, starting with the condensation of 1,2,4-Triazole with 4-Nitro benzyl bromide to yield 1-(4-nitrophenyl)methyl-1,2,4-triazole. This intermediate is then reduced to 1-(4-aminophenyl)methyl-1,2,4-triazole, which is further converted to 1-(4-hydrazinophenyl)methyl-1,2,4-triazole hydrochloride. The hydrazine derivative is then condensed with 4-(Dimethylamino)butanal diethylacetal to produce Rizatriptan .

Industrial Production Methods

In industrial settings, the production of Rizatriptan aims to achieve high purity levels, with the dimer impurity being less than 0.1%. This is achieved through optimized reaction conditions and purification techniques, such as preparative chromatography, to remove isostructural genotoxic impurities .

Chemical Reactions Analysis

Types of Reactions

Rizatriptan 2,2-Dimer Impurity can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can alter the structure of the impurity, potentially leading to the formation of simpler compounds.

    Substitution: Substitution reactions can occur, where functional groups in the impurity are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, with temperature, pH, and solvent choice playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of nitrosamine impurities, which are of particular concern due to their potential genotoxic nature .

Scientific Research Applications

Rizatriptan 2,2-Dimer Impurity has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Rizatriptan 2,2-Dimer Impurity is not fully understood. it is believed to interact with similar molecular targets as Rizatriptan, primarily the serotonin 5-HT1B and 5-HT1D receptors. These interactions may lead to vasoconstriction and inhibition of neuropeptide release, contributing to its potential effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rizatriptan 2,2-Dimer Impurity is unique due to its specific formation during the synthesis of Rizatriptan and its potential genotoxic effects. Its presence in pharmaceutical formulations is closely monitored to ensure patient safety and product efficacy .

Properties

Molecular Formula

C30H36N10

Molecular Weight

536.7 g/mol

IUPAC Name

2-[2-[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]-N,N-dimethylethanamine

InChI

InChI=1S/C30H36N10/c1-37(2)11-9-23-25-13-21(15-39-19-31-17-33-39)5-7-27(25)35-29(23)30-24(10-12-38(3)4)26-14-22(6-8-28(26)36-30)16-40-20-32-18-34-40/h5-8,13-14,17-20,35-36H,9-12,15-16H2,1-4H3

InChI Key

BQEOFXZCJHJURJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=C(NC2=C1C=C(C=C2)CN3C=NC=N3)C4=C(C5=C(N4)C=CC(=C5)CN6C=NC=N6)CCN(C)C

Origin of Product

United States

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